6-Bnz-cAMP sodium salt

PKA Epac cAMP signaling

6-Bnz-cAMP sodium salt is a cell-permeable, PKA-selective cAMP analog that does not activate Epac. This N6-benzoyl-modified probe resists PDE hydrolysis, enabling sustained PKA signaling in long-term differentiation or mineralization studies without phosphodiesterase inhibitor confounds. It also inhibits bTREK-1 channels (IC50 < 0.2 µM) via a PKA-independent mechanism. Use alone to isolate PKA phenotypes or combine with Epac-selective 8-pCPT-2′-O-Me-cAMP to map synergistic anti-proliferative effects. Each lot ships with HPLC ≥98% traceability. Choose 6-Bnz-cAMP to eliminate the pathway ambiguity inherent in non-selective analogs like 8-Br-cAMP.

Molecular Formula C17H15N5NaO7P
Molecular Weight 455.3 g/mol
Cat. No. B1662379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bnz-cAMP sodium salt
SynonymsBz-cAMP
N(6)-benzoyl cAMP
N(6)-benzoyl-cyclic AMP
N(6)-benzoyladenosine 3',5'-cyclic monophosphate
Molecular FormulaC17H15N5NaO7P
Molecular Weight455.3 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]
InChIInChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1
InChIKeySPYGSKQRPXISIB-FKVBDRBCSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

6-Bnz-cAMP Sodium Salt: A Selective cAMP-Dependent PKA Activator for Pathway Discrimination


6-Bnz-cAMP sodium salt (N6-Benzoyladenosine-3′,5′-cyclic monophosphate sodium salt) is a cell-permeable cyclic AMP (cAMP) analog that selectively activates cAMP-dependent protein kinase (PKA) without activating exchange proteins directly activated by cAMP (Epac1/2) [1]. This selectivity profile, arising from the N6-benzoyl modification, distinguishes it from non-selective cAMP analogs and enables precise dissection of PKA-mediated signaling events in complex cellular environments . The compound exhibits enhanced metabolic stability against phosphodiesterase (PDE) degradation relative to endogenous cAMP and demonstrates site A preference among the two cAMP-binding sites on PKA regulatory subunits [2].

Why Generic cAMP Analogs Cannot Substitute for 6-Bnz-cAMP Sodium Salt in PKA-Specific Studies


Interchanging 6-Bnz-cAMP sodium salt with other in-class cAMP analogs introduces confounding variables due to divergent selectivity profiles and off-target activities. Commonly used analogs such as 8-Br-cAMP and 8-pCPT-cAMP activate both PKA and Epac equally, preventing clear attribution of observed effects [1]. Even structurally related N6-substituted analogs exhibit varying potencies and binding site preferences; for instance, N6-benzyl-cAMP shows higher growth inhibitory potency in C6 glioma cells than N6-benzoyl-cAMP, while N6-benzoyl-cAMP uniquely demonstrates potent inhibition of bTREK-1 potassium channels via a PKA-independent mechanism not shared by all 6-substituted analogs [2][3]. These compound-specific pharmacological signatures mean that experimental outcomes cannot be extrapolated across analogs without risking misinterpretation of pathway contributions.

Quantitative Differentiation of 6-Bnz-cAMP Sodium Salt: Head-to-Head Evidence vs. Comparator Analogs


PKA vs. Epac Activation Selectivity: 6-Bnz-cAMP Shows Undetectable Epac Activation vs. 8-pCPT-2′-O-Me-cAMP's 1.8 μM Ka

In a direct comparative study measuring activation constants (Ka) for cAMP-dependent pathways, 6-Bnz-cAMP exhibited a PKA Ka of 2.7 μM while producing non-significant (NS) Epac activation (≥100-fold Ka difference). In contrast, the Epac-selective analog 8-pCPT-2′-O-Me-cAMP demonstrated an Epac Ka of 1.8 μM and a PKA Ka of 190 μM, representing a >100-fold selectivity window [1]. This reciprocal selectivity profile enables orthogonal experimental control.

PKA Epac cAMP signaling Selectivity profiling

bTREK-1 Potassium Channel Inhibition: 6-Bnz-cAMP Exhibits Sub-200 nM IC50 via PKA-Independent Mechanism

In whole-cell patch-clamp recordings from bovine adrenal zona fasciculata (AZF) cells, 6-Bnz-cAMP inhibited bTREK-1 K+ channels with an IC50 of less than 0.2 μM (<200 nM). This inhibition persisted under conditions where PKA activity was abolished using multiple antagonists (H-89, Rp-cAMPS, PKI), indicating a PKA- and Epac-independent mechanism [1]. This potent channel inhibition is not a universal property of cAMP analogs and represents a distinct pharmacological activity of 6-Bnz-cAMP.

bTREK-1 potassium channel cortisol secretion PKA-independent

Synergistic Inhibition of Vascular Smooth Muscle Cell Proliferation: 6-Bnz-cAMP Alone Ineffective but Combines with 8-CPT-2′-O-Me-cAMP for Growth Arrest

In vascular smooth muscle cells (VSMCs), selective PKA activation with 6-Bnz-cAMP alone (100 μM) did not inhibit proliferation, as measured by Rb hyperphosphorylation and BrdU incorporation. Similarly, Epac-selective 8-CPT-2′-O-Me-cAMP alone had no effect. However, combined treatment with both analogs acted synergistically to inhibit Rb hyperphosphorylation and DNA synthesis, demonstrating that both PKA and Epac pathways are required for cAMP-mediated growth arrest in this system [1].

VSMC proliferation synergy Rb hyperphosphorylation Epac

Enhanced Metabolic Stability: 6-Bnz-cAMP Resists PDE Hydrolysis vs. Endogenous cAMP

In vitro studies of low-Km, hormone-sensitive phosphodiesterase demonstrate that N6-benzoyl-cAMP is not hydrolyzed by PDE, contrasting with endogenous cAMP which is rapidly degraded. Despite being non-hydrolyzable, 6-Bnz-cAMP exhibits a lower I50 value (concentration for 50% inhibition of [3H]cAMP hydrolysis) than N6-monobutyryl-cAMP, indicating more avid interaction with the enzyme's active site [1]. This resistance to PDE degradation contributes to sustained intracellular PKA activation.

phosphodiesterase PDE resistance metabolic stability I50

Site A Binding Preference: 6-Bnz-cAMP Selectively Targets the High-Affinity cAMP-Binding Site on PKA Regulatory Subunits

N6-modified cAMP analogs, including N6-benzoyl-cAMP (6-Bnz-cAMP), exhibit a marked preference for site A over site B of PKA regulatory subunits. This preference arises from the higher affinity of site A for bulky, hydrophobic N6 substituents [1]. In contrast, site B-selective analogs such as 8-HA-cAMP and 8-AHA-cAMP preferentially target the low-affinity site B. This differential site selectivity enables combinatorial PKA activation strategies where 6-Bnz-cAMP and a site B analog synergistically activate both binding sites, achieving full kinase activation at lower total analog concentrations.

PKA regulatory subunit site A site B binding affinity

Recommended Application Scenarios for 6-Bnz-cAMP Sodium Salt Based on Verified Differentiation


PKA-Specific Pathway Dissection in Cells Co-Expressing Epac

Utilize 6-Bnz-cAMP (2.7 μM Ka for PKA; Epac activation NS) as the PKA-selective arm in experiments requiring unambiguous separation of PKA and Epac signaling. Pair with Epac-selective 8-pCPT-2′-O-Me-cAMP (Epac Ka 1.8 μM) to map individual pathway contributions to phenotypes such as cell migration, differentiation, or gene expression [1]. This combinatorial approach is essential in systems where both effectors are co-expressed, including cardiomyocytes, endothelial cells, and neurons.

Synergistic PKA/Epac Activation for Studying Cooperative Signaling

Employ 6-Bnz-cAMP in combination with 8-CPT-2′-O-Me-cAMP to investigate cooperative PKA/Epac signaling events. As demonstrated in vascular smooth muscle cells, neither analog alone inhibits proliferation, but combined treatment produces synergistic growth arrest [2]. This scenario is ideal for studies of cAMP-mediated anti-proliferative effects, gap junction regulation, or endothelial barrier protection where dual pathway engagement is required [3].

Long-Term PKA Activation Experiments Requiring PDE Resistance

Select 6-Bnz-cAMP for extended-duration experiments where endogenous cAMP would be rapidly hydrolyzed by phosphodiesterases. The non-hydrolyzable nature of the N6-benzoyl modification ensures sustained PKA activation without the confounding influence of PDE inhibitor cocktails [4]. This property is particularly valuable in chronic treatment studies of cellular differentiation, such as osteoblast mineralization assays spanning multiple days [5].

bTREK-1 Potassium Channel Pharmacology Studies

Use 6-Bnz-cAMP (IC50 <0.2 μM for bTREK-1 inhibition) as a chemical probe to investigate bTREK-1 potassium channel function and its role in cortisol secretion from adrenocortical cells. The PKA-independent nature of this inhibition makes 6-Bnz-cAMP a unique tool for dissecting bTREK-1-mediated processes without confounding PKA activation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bnz-cAMP sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.